molecular formula C15H19N3O3 B14991603 N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide

Cat. No.: B14991603
M. Wt: 289.33 g/mol
InChI Key: WYXBELHSBAONGZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide is a compound that belongs to the class of heterocyclic compounds, specifically the 1,2,5-oxadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and agriculture due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide typically involves the formation of the 1,2,5-oxadiazole ring followed by the attachment of the benzamide and pentyloxy groups. Common synthetic routes include cycloaddition reactions, cyclodehydration, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the oxadiazole ring to other functional groups.

    Reduction: Reduction of the oxadiazole ring or other functional groups.

    Substitution: Replacement of functional groups on the benzamide or pentyloxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,5-oxadiazole derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(pentyloxy)benzamide is unique due to its specific combination of the 1,2,5-oxadiazole ring, benzamide moiety, and pentyloxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-pentoxybenzamide

InChI

InChI=1S/C15H19N3O3/c1-3-4-5-10-20-13-8-6-12(7-9-13)15(19)16-14-11(2)17-21-18-14/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)

InChI Key

WYXBELHSBAONGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C

Origin of Product

United States

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